1-(2-Methoxyphenyl)-4-(5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)piperazine
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Overview
Description
1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. The compound’s structure includes a methoxyphenyl group, a nitrophenyl group, and a piperazine ring, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-(2-methoxyphenyl)piperazine with various reagents to introduce the nitrophenyl and methanesulfonyl groups. The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts like Yb(OTf)3 . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological targets make it useful in studying cellular processes and signaling pathways.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating the associated signaling pathways.
Comparison with Similar Compounds
1-(2-METHOXYPHENYL)-4-{5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}PIPERAZINE can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors These compounds share similar structural features and pharmacological targets but differ in their specific chemical structures and therapeutic applications
Properties
Molecular Formula |
C28H33N5O5S |
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Molecular Weight |
551.7 g/mol |
IUPAC Name |
1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C28H33N5O5S/c1-22-7-10-24(11-8-22)39(36,37)32-19-17-29(18-20-32)23-9-12-25(33(34)35)27(21-23)31-15-13-30(14-16-31)26-5-3-4-6-28(26)38-2/h3-12,21H,13-20H2,1-2H3 |
InChI Key |
OUZDMWYDFXTJQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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